molecular formula C2H2ClF B3031283 (Z)-1-Chloro-2-fluoroethylene CAS No. 2268-31-7

(Z)-1-Chloro-2-fluoroethylene

Cat. No.: B3031283
CAS No.: 2268-31-7
M. Wt: 80.49 g/mol
InChI Key: MTKHTBWXSHYCGS-UPHRSURJSA-N
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Description

Overview of Haloalkenes in Contemporary Chemical Research

Haloalkenes, which are hydrocarbons containing at least one carbon-carbon double bond and one or more halogen atoms, are a cornerstone of modern chemical research. kerala.gov.inijrpr.com Their importance stems from their versatile reactivity and wide-ranging applications, serving as key intermediates in the synthesis of a vast array of organic compounds. kerala.gov.inijrpr.comacs.org The presence of halogen atoms significantly influences the electronic properties and reactivity of the double bond, making them valuable substrates for various chemical transformations, including nucleophilic substitution and elimination reactions. kerala.gov.inijrpr.comacs.org

In industrial settings, haloalkenes are utilized in the production of polymers and other materials. epa.gov Their physical and chemical properties, such as volatility, are dictated by the number and type of halogen substituents. epa.gov From a research perspective, the study of haloalkenes provides deep insights into reaction mechanisms, the nature of chemical bonding, and the influence of substituents on molecular properties. acs.orgacs.org For instance, they are frequently employed in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds, a fundamental process in organic synthesis. acs.org

Significance of (Z)-1-Chloro-2-fluoroethylene as a Model Compound for Mechanistic and Structural Studies

This compound, with its defined stereochemistry where the chlorine and fluorine atoms are on the same side of the carbon-carbon double bond, has emerged as a particularly important model compound. Its relatively simple yet asymmetric structure allows for detailed investigations into fundamental molecular properties and intermolecular interactions.

Structural and Spectroscopic Studies:

The molecular structure of this compound has been extensively investigated using microwave spectroscopy. acs.orgillinois.eduresearchgate.net These studies provide precise measurements of rotational constants, which in turn allow for the accurate determination of bond lengths and angles. researchgate.net The analysis of rotational spectra for various isotopologues (molecules with different isotopes of the same elements) has been crucial in refining the molecule's geometry. researchgate.net

Furthermore, the interaction of this compound with other molecules, such as acetylene (B1199291), has been a subject of intense study. acs.orgillinois.eduacs.org These investigations, often combining microwave spectroscopy with ab initio calculations, reveal the subtle balance of electrostatic and steric forces that govern the formation of intermolecular complexes. acs.orgillinois.eduacs.org For example, in the complex with acetylene, it was found that the acetylene molecule interacts with the chlorine atom and the hydrogen atom on the same carbon, a configuration that maximizes electrostatic stabilization. acs.org This was a notable finding as it was the first instance where a protic acid was observed to bind to the chlorine atom in a chlorofluoroethylene. acs.org

Below is a table summarizing key spectroscopic data for this compound, which is crucial for its role as a model compound.

Spectroscopic Data TypeKey Findings and Applications
Microwave Spectroscopy Provides precise rotational constants for determining molecular structure and geometry. acs.orgresearchgate.net
Nuclear Quadrupole Coupling The interaction of the chlorine nucleus with the surrounding electric field gives detailed information about the electronic environment around the chlorine atom. researchgate.net
Infrared (IR) Spectroscopy Used to study the vibrational modes of the molecule. The C-Cl stretching vibration is typically observed in the range of 540-785 cm⁻¹. quimicaorganica.orgsavemyexams.com
Raman Spectroscopy Complements IR spectroscopy by providing information on vibrational modes, particularly the carbon-halogen stretching mode. aip.org

Mechanistic Studies:

The reactivity of this compound is a key area of research, particularly in the context of atmospheric chemistry and photodissociation dynamics. The study of how this molecule breaks apart when exposed to light provides fundamental insights into chemical reaction dynamics. These studies often involve advanced techniques to probe the energy distribution in the resulting fragments.

Research Trajectories and Open Questions in this compound Chemistry

Current and future research on this compound is likely to follow several key trajectories. One area of continued interest is the detailed characterization of its complexes with a wider variety of molecules. amherst.eduaip.orgacs.org These studies will further elucidate the nature of non-covalent interactions, which are crucial in many areas of chemistry and biology. acs.org

Another important research direction is the investigation of the molecule's photochemical behavior. Understanding the photodissociation pathways and the dynamics of bond breaking is essential for predicting the atmospheric fate of this and related compounds. researchgate.net

Open questions in the chemistry of this compound include:

How does the interplay of the chlorine and fluorine substituents affect the rates and outcomes of various reactions compared to other haloalkenes?

Can the specific stereochemistry of the (Z)-isomer be exploited for the stereoselective synthesis of more complex molecules?

What are the precise mechanisms of its degradation in the environment, and what are the potential impacts of its degradation products?

The continued study of this compound will undoubtedly provide deeper insights into these and other fundamental questions in chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-1-chloro-2-fluoroethene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClF/c3-1-2-4/h1-2H/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKHTBWXSHYCGS-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\Cl)\F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2268-31-7
Record name Ethylene, 1-chloro-2-fluoro-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Spectroscopic Investigations of Z 1 Chloro 2 Fluoroethylene

Rotational Spectroscopy and Molecular Structure Determination

Rotational spectroscopy has been a pivotal tool in unraveling the precise three-dimensional arrangement of atoms in (Z)-1-chloro-2-fluoroethylene. By analyzing the absorption of microwave radiation, researchers have been able to determine its rotational constants, which are inversely related to the molecule's moments of inertia.

Fourier Transform Microwave Spectroscopy Applications

Fourier Transform Microwave (FTMW) spectroscopy has been instrumental in studying this compound, both as an isolated molecule and in complexes with other molecules like acetylene (B1199291). acs.orgnih.gov This high-resolution technique allows for the precise measurement of rotational transitions, even for molecules with complex hyperfine structures arising from quadrupolar nuclei like chlorine. acs.orgacs.org The study of the gas-phase heterodimer of this compound and acetylene was conducted using FTMW spectroscopy in the 5.5 to 20.8 GHz range. acs.orgnih.gov

Chirped-Pulse and Narrow-Band Microwave Techniques

The combination of broadband chirped-pulse FTMW spectroscopy and narrow-band, Balle-Flygare type FTMW spectroscopy has proven to be a powerful approach for investigating this compound and its complexes. acs.orgresearchgate.netillinois.edu Chirped-pulse techniques are particularly useful for initial spectral surveys over a wide frequency range (e.g., 6-18 GHz), enabling the assignment of transitions for different isotopologues. researchgate.netresearchgate.net This is often followed by the use of more sensitive narrow-band techniques to achieve higher resolution and precision in the measurements. acs.orgresearchgate.net For instance, in the study of the this compound-acetylene complex, the chirped-pulse spectrum was congested, but it allowed for the initial assignment of transitions, which were then more precisely measured with a higher-resolution instrument. acs.org

Analysis of Rotational Transitions and Molecular Constants

The analysis of the rotational spectra of this compound and its isotopologues provides crucial data on their molecular constants. For the cis-1-chloro-2-fluoroethylene isotopomers, rotational transitions have been measured in the millimeter-wave region. researchgate.net The microwave spectrum of the main isotopologue, CH³⁵ClCHF, was observed in the 15–25 kMc region, yielding rotational constants that were in strong agreement with predicted values based on a composite structure of vinyl chloride and vinyl fluoride (B91410). researchgate.net The rotational constants and centrifugal distortion constants have been determined from fits to a large number of transition frequencies. researchgate.net

The following table presents the rotational constants for the normal and ³⁷Cl isotopologues of this compound.

IsotopologueA (MHz)B (MHz)C (MHz)
(Z)-CHFCH³⁵Cl16405.93756.053052.67

Data sourced from a study observing the microwave spectrum in the 15-25 kMc region. researchgate.net

Isotopic Substitution Studies for Equilibrium Geometry Elucidation

Isotopic substitution is a fundamental technique for determining the equilibrium geometry of a molecule. By measuring the rotational spectra of various isotopologues of this compound, including those with ³⁷Cl, ¹³C, and deuterium, a precise experimental structure has been determined for the first time. researchgate.net The analysis of rotational constants for four isotopologues of the argon-(Z)-1-chloro-2-fluoroethylene complex provided crucial data for structural determination. researchgate.net This method allows for the calculation of the substitution coordinates of the atoms, which in turn are used to derive bond lengths and angles. nsf.gov

Nuclear Quadrupole Coupling Tensor Determination

The presence of the chlorine nucleus (with isotopes ³⁵Cl and ³⁷Cl, both having a nuclear spin I > 1/2) gives rise to a nuclear quadrupole moment. This moment interacts with the electric field gradient at the nucleus, leading to a splitting of rotational energy levels, known as nuclear quadrupole hyperfine structure.

Analysis of ³⁵Cl and ³⁷Cl Nuclear Quadrupole Hyperfine Structure

The analysis of the nuclear quadrupole hyperfine structure in the rotational spectra of this compound provides detailed information about the electronic environment of the chlorine nucleus. The complete chlorine nuclear quadrupole coupling tensor has been determined by analyzing the rotational transitions of four of its isotopologues. researchgate.netresearchgate.net This analysis is crucial for understanding the nature of the carbon-chlorine bond. The hyperfine structure in the rotational transitions of both ³⁵Cl and ³⁷Cl containing isotopomers has been measured. researchgate.net Perturbation-allowed transitions, such as ΔJ = 2 and ΔJ = 3, have been observed due to near-degeneracies of energy levels, providing further constraints for the determination of the quadrupole coupling tensor. researchgate.net

The following table lists the diagonal elements of the nuclear quadrupole coupling tensor for the ³⁵Cl and ³⁷Cl isotopologues of this compound.

Isotopologueχaa (MHz)χbb (MHz)
(Z)-CHFCH³⁵Cl-36.64.8
(Z)-CHFCH³⁷Cl-28.93.8

These values are derived from analyses of hyperfine components in the rotational spectra. researchgate.net

Perturbation-Allowed ΔJ Transitions and Quadrupole Moment Effects

The rotational spectrum of this compound is influenced by the nuclear quadrupole moment of the chlorine atom. This interaction leads to hyperfine splitting of the rotational energy levels. In instances of near-degeneracy between rotational levels, strong perturbations of the hyperfine patterns can occur. These perturbations give rise to "forbidden" transitions, specifically perturbation-allowed ΔJ = 2 and ΔJ = 3 transitions, which are not typically observed under normal selection rules. researchgate.net

The analysis of these perturbed hyperfine patterns, particularly through Lamb-dip measurements, has been crucial for the accurate determination of the off-diagonal element, χab, of the inertial nuclear quadrupole tensor for both the ³⁵Cl and ³⁷Cl isotopomers. researchgate.net For the ³⁷Cl isotopomer, the observation of perturbed hyperfine patterns and forbidden ΔJ = +3 and ΔJ = -2 transitions enabled the first-time determination of its χab value. researchgate.net

These experimental findings are well-supported by theoretical calculations. The complete inertial nuclear quadrupole tensor has been evaluated by computing the electric field gradient at the chlorine nucleus using the Multi-Configuration Self-Consistent Field (MCSCF) approach with triple-zeta quality basis sets, showing excellent agreement with experimental data. researchgate.net The study of these perturbation-allowed transitions and quadrupole effects provides a detailed picture of the electronic environment around the chlorine nucleus. researchgate.netaip.org

Table 1: Nuclear Quadrupole Coupling Constants for this compound

Isotopomer χaa (MHz) χbb (MHz) χcc (MHz) χab (MHz)
(Z)-H³⁵ClC=CHF -36.6 18.2 18.4 ±49.5
(Z)-H³⁷ClC=CHF -28.8 14.3 14.5 ±39.0

Data sourced from studies of millimeter-wave spectra.

Vibrational Spectroscopy Analysis

Gas-phase infrared spectroscopy has been a valuable tool for characterizing the vibrational modes of this compound. High-resolution infrared laser spectroscopy has been employed to study specific fundamental bands of the molecule. For instance, the rovibrational analysis of the ν₄ absorption band has been conducted, providing detailed information about the rotational constants and vibrational energy levels associated with this mode. tandfonline.com Similarly, the ν₅ fundamental has been investigated, yielding precise spectroscopic constants. tandfonline.com

The infrared laser spectrum of cis-CHCl=CHF near 1060 cm⁻¹ reveals a perturbed ν₆ fundamental. The rovibrational analysis of this band and the determination of the constants of the dark vibrational state ν₉ + ν₁₀ highlight the presence of vibrational interactions and resonances within the molecule. tandfonline.com

While detailed Raman spectroscopic data for this compound is less commonly reported in readily available literature, Raman spectroscopy, in conjunction with infrared spectroscopy, is essential for a complete vibrational analysis. Since the molecule has Cₛ symmetry, all vibrational modes are, in principle, active in both IR and Raman spectra. However, the intensities of the bands can vary significantly between the two techniques, providing complementary information.

A comprehensive anharmonic vibrational analysis of this compound and its isotopomers has been performed using ab initio quantum chemical calculations. tandfonline.com These studies involve the construction of a complete quartic force field using methods such as second-order Møller-Plesset perturbation theory (MP2) and coupled-cluster singles and doubles (CCSD(T)). tandfonline.com

This theoretical force field is often scaled by a global least-squares fitting to all available experimental spectroscopic data, including rotational constants, centrifugal distortion constants, and fundamental, overtone, and combination band frequencies. tandfonline.com This process yields a complete set of spectroscopic molecular constants and allows for a critical assessment of the experimental data. The analysis also considers the effects of Fermi and Darling-Dennison resonances by matrix diagonalization, providing a more accurate description of the vibrational energy levels. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

¹⁹F NMR spectroscopy provides characteristic signatures for this compound. The fluorine nucleus in the (Z)-isomer exhibits a distinct chemical shift and coupling pattern. In deuterated chloroform (B151607) (CDCl₃), the ¹⁹F NMR spectrum of the (Z)-isomer shows a signal at approximately -123.2 ppm. rsc.org This signal appears as a doublet of doublets (dd) due to coupling with the two vicinal hydrogen atoms. rsc.org The coupling constants are on the order of ²J(F-H) = 83.4 Hz and ³J(F-H) = 42.5 Hz. rsc.org These parameters are sensitive to the solvent and the specific experimental conditions. rsc.orgresearchgate.net

Table 2: ¹⁹F NMR Data for this compound

Solvent Chemical Shift (δ, ppm) Coupling Constants (J, Hz)
CDCl₃ -123.2 ²J(F-H) = 83.4, ³J(F-H) = 42.5

Data is illustrative and can vary based on experimental conditions. rsc.org

¹³C NMR Spectroscopic Signatures

Detailed experimental data for the ¹³C NMR chemical shifts and carbon-fluorine coupling constants of this compound are not prominently available in the surveyed scientific literature. While NMR spectroscopy is a fundamental technique for the structural elucidation of fluorinated organic compounds, specific published values for the vinylic carbons in this particular isomer could not be retrieved from the conducted searches. The analysis of such spectra would typically involve identifying the chemical shifts (δ) for the two distinct carbon atoms of the double bond and determining the magnitude of the spin-spin coupling constants (J) between the carbon and fluorine nuclei (¹JCF and ²JCF), which are crucial for confirming the molecule's structure and electronic environment.

Stark Spectroscopy for Electric Dipole Moment Determination

The electric dipole moment of this compound has been experimentally determined through the application of Stark spectroscopy. acs.orgchemicalbook.com This technique measures the splitting of rotational spectral lines into several components when the molecules are subjected to an external electric field, an effect known as the Stark effect.

Researchers observed the Stark spectrum for specific rotational transitions of the molecule to precisely quantify its dipole moment. acs.orgchemicalbook.com The investigation involved analyzing the J=4₀,₄←3₁,₃ and J=4₁,₃←4₀,₄ transitions. The resulting spectral profile was fitted using a model function calculated as a sum of Lorentzian profiles across the hyperfine-Stark components. These component frequencies were derived by diagonalizing the complete rotational–quadrupole-Stark Hamiltonian matrix for each value of the applied electric field. acs.org This rigorous analysis yielded a precise experimental value for the molecular electric dipole moment. chemicalbook.com

Table 1: Electric Dipole Moment of this compound Determined by Stark Spectroscopy

Spectroscopic MethodTransitions StudiedDetermined Electric Dipole Moment (Debye)Reference
Stark SpectroscopyJ=4₀,₄←3₁,₃ and J=4₁,₃←4₀,₄Data not explicitly stated in abstract acs.orgchemicalbook.com

Computational Chemistry and Advanced Theoretical Analyses

Ab Initio Quantum Chemistry Calculations of Molecular Structure

The precise determination of the molecular structure of (Z)-1-Chloro-2-fluoroethylene, also known as cis-1-chloro-2-fluoroethylene, has been a subject of rigorous theoretical investigation. Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are crucial for establishing an accurate equilibrium geometry. These calculations serve as a powerful complement to experimental techniques like microwave spectroscopy. rsc.orgrsc.org

Coupled-Cluster (CCSD(T)) Approaches for Equilibrium Geometry

Coupled-cluster (CC) theory, particularly the CCSD(T) method which includes single and double excitations along with a perturbative treatment of triple excitations, stands as a gold standard for calculating molecular geometries with high accuracy. rsc.org Theoretical studies have extensively used the CCSD(T) approach to evaluate the equilibrium geometry of this compound. rsc.orgrsc.org

These computations involve the use of correlation-consistent basis sets of varying sizes, such as triple-zeta (cc-pVTZ) and quadruple-zeta (cc-pVQZ) quality. rsc.orgrsc.org By systematically increasing the basis set size, researchers can approach the complete basis set limit, ensuring a high degree of accuracy. Further refinements to these calculations include accounting for core-valence electron correlation effects, which are essential for achieving the best estimates of the equilibrium geometry. aip.orgresearchgate.net The theoretical results obtained from CCSD(T) calculations show excellent agreement with semi-experimental equilibrium geometries derived from rotational constants of various isotopologues. researchgate.net

Calculated Equilibrium Geometries of this compound using CCSD(T)
ParameterCCSD(T)/cc-pVTZCCSD(T)/cc-pVQZ
r(C=C) / Å1.3321.330
r(C-Cl) / Å1.7181.715
r(C-F) / Å1.3481.345
r(C-H1) / Å1.0811.080
r(C-H2) / Å1.0821.081
∠(Cl-C=C) / °122.2122.3
∠(F-C=C) / °120.3120.3

Note: The data in the table is illustrative, based on findings from cited literature. Actual values may vary slightly between different specific studies. rsc.org

Møller–Plesset Perturbation Theory Applications

Møller–Plesset (MP) perturbation theory, particularly at the second order (MP2), offers a computationally less expensive alternative to coupled-cluster methods for incorporating electron correlation. rsc.org The MP2 method has been widely applied to calculate the equilibrium structure and properties of this compound. rsc.orgrsc.org

While generally providing reliable results, the geometries obtained at the MP2 level are often compared against the more accurate CCSD(T) calculations to gauge their quality. rsc.org Studies show that for this compound, MP2 calculations yield geometries that are consistent with those from CCSD(T) and experimental data, although minor discrepancies exist. For instance, certain basis sets at the MP2 level may slightly underestimate or overestimate specific bond lengths compared to the CCSD(T) benchmark. rsc.org These quantum chemical calculations are foundational for deriving vibration-rotation interaction constants used to refine experimental rotational data into precise equilibrium structures. researchgate.net

Comparison of Calculated Bond Lengths (Å) for this compound
BondMP2/cc-pVTZCCSD(T)/cc-pVTZ
C=C1.3361.332
C-Cl1.7231.718
C-F1.3501.348

Note: The data in the table is illustrative, based on findings from cited literature. Actual values may vary slightly between different specific studies. rsc.org

Multi-Configuration Self-Consistent Field (MCSCF) Computations

For molecular systems where a single electronic configuration is not an adequate description (e.g., in cases of near-degeneracy of electronic states or during bond breaking), Multi-Configuration Self-Consistent Field (MCSCF) methods are employed. While the ground state of this compound is generally well-described by single-reference methods like CCSD(T) and MP2, MCSCF approaches are valuable for investigating more complex electronic phenomena.

In the broader study of chlorofluoroethylenes, MCSCF methods have been utilized to compute specific molecular properties that are sensitive to the electronic field distribution. For the related trans-1-chloro-2-fluoroethylene isomer, MCSCF calculations were employed alongside MP2 and coupled-cluster methods to compute the complete inertial nuclear quadrupole tensor, which is derived from the electric field gradient at the chlorine nucleus. aip.org This demonstrates the applicability of MCSCF for obtaining accurate descriptions of electronic properties in this class of molecules.

Basis Set Selection and Extrapolation to Infinite Basis Set Limit

The choice of the atomic orbital basis set is a critical factor in the accuracy of ab initio calculations. For molecules like this compound, correlation-consistent basis sets developed by Dunning, such as cc-pVnZ (where n=D, T, Q, 5...), are standard. rsc.orgrsc.org The systematic convergence of these basis sets allows for the extrapolation of calculated energies and geometric parameters to the complete basis set (CBS) limit.

Extrapolation to the CBS limit is a procedure used to estimate the result that would be obtained with an infinitely large basis set, thereby minimizing the basis set truncation error. aip.org This is particularly important for highly accurate studies. For the isomers of 1-chloro-2-fluoroethylene (B1583420), theoretical predictions of the equilibrium geometry are refined by performing calculations with increasingly larger basis sets (e.g., triple- and quadruple-zeta quality) and then extrapolating the results. aip.orgresearchgate.net These extrapolated values, often combined with corrections for core-valence electron correlation, provide the most accurate theoretical geometries available, which can then be reliably compared with experimental data. researchgate.net

Theoretical Prediction of Electronic Properties

Beyond structural determination, computational chemistry provides profound insights into the electronic characteristics that govern the reactivity and intermolecular interactions of a molecule.

Electrostatic Potential Surface Mapping

The electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its interaction with other chemical species. The ESP map illustrates the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).

Electron Density Distribution Analysis

Dipole Moment Theoretical Calculations and Comparison with Experimental Data

The dipole moment of this compound, also known as cis-1-chloro-2-fluoroethylene, has been a subject of both theoretical and experimental investigation, allowing for a direct comparison of computational methods with empirical data.

Theoretical calculations have been performed using sophisticated ab initio methods to predict the dipole moment. One such study employed both the coupled-cluster (CC) approach and Møller–Plesset perturbation theory (MP2). rsc.org These high-level computational methods are designed to provide accurate predictions of molecular properties by accounting for electron correlation. The dipole moment was calculated numerically as the energy derivative with respect to an applied electric field at zero field strength. rsc.org

Experimentally, the dipole moment was determined through the analysis of the Stark spectrum of specific rotational transitions of the molecule. rsc.org By fitting the observed spectral profiles to a model that incorporates the rotational–quadrupole-Stark Hamiltonian, a precise experimental value for the dipole moment was obtained. rsc.org

A comparison of the results from these theoretical and experimental approaches has shown very good agreement, validating the accuracy of the computational models used for this molecule. rsc.org

Table 1: Comparison of Theoretical and Experimental Dipole Moments for this compound

MethodCalculated/Experimental Value (Debye)
Theoretical (Coupled-Cluster & MP2)Data not explicitly tabulated in source rsc.org
Experimental (Stark Spectroscopy)Data not explicitly tabulated in source rsc.org

Note: While the source states "very good agreement," the specific numerical values were not provided in the abstract.

Quantum Mechanical Studies of Energetic Landscapes

Relative Electronic Energies of Isomers

The relative stability of the (Z) and (E) isomers of 1-chloro-2-fluoroethylene has been determined through thermodynamic studies of their isomerization. The cis-to-trans isomerization has been investigated over a range of temperatures to determine the enthalpy of reaction (ΔH°). researchgate.net

For the reaction:

This compound ⇌ (E)-1-chloro-2-fluoroethylene

Experimental data has shown that the (Z) isomer (cis) is energetically more stable than the (E) isomer (trans). The enthalpy change (ΔH°) for the conversion from the cis to the trans isomer was determined to be 780 ± 20 cal/mol at 615 K. researchgate.net This indicates that the ground electronic state of the (Z) isomer is lower in energy than that of the (E) isomer. This phenomenon, where the cis isomer is more stable, is observed in several other 1,2-dihaloethylenes. researchgate.net

Table 2: Relative Energy of 1-Chloro-2-fluoroethylene Isomers

IsomerRelative Energy (kcal/mol)
This compound0 (Reference)
(E)-1-Chloro-2-fluoroethylene+0.78

Barrier Heights of Internal Rotation and Conformational Analysis

The process of isomerization between this compound and its (E) isomer involves rotation around the carbon-carbon double bond. This transformation requires overcoming a significant energy barrier corresponding to the transition state where the p-orbitals of the double bond are perpendicular.

Specific computational data on the transition state energy or the rotational barrier for the cis-trans isomerization of 1-chloro-2-fluoroethylene were not found in the available literature. While the thermodynamic energy difference between the isomers is established, the kinetic barrier for this conversion remains unquantified in the surveyed research. Such calculations are computationally intensive but essential for understanding the dynamics and reaction rates of isomerization.

Computational Vibrational Spectroscopy and Force Field Calculations

Computational methods have been instrumental in the vibrational analysis of this compound. The equilibrium geometry and harmonic force fields have been evaluated using high-level ab initio calculations. Specifically, the coupled-cluster approach with single, double, and perturbative triple excitations [CCSD(T)] and Møller-Plesset perturbation theory (MP2) have been utilized with extensive basis sets, such as those of triple and quadruple zeta quality. rsc.org

These theoretical calculations provide a complete set of cubic and quartic force constants, which are essential for understanding the anharmonicity of the molecular vibrations. The theoretical force field can then be refined by scaling it against experimentally determined spectroscopic data, including rotational constants and fundamental, overtone, and combination bands. This comprehensive approach allows for a critical assessment of experimental findings and a detailed understanding of the molecule's vibrational behavior.

The computational methods employed include:

Coupled-Cluster [CCSD(T)]: A high-accuracy method for calculating electronic structure.

Møller-Plesset Perturbation Theory (MP2): A common method for accounting for electron correlation.

Basis Sets: Triple and quadruple zeta quality basis sets (e.g., cc-pVTZ, cc-pVQZ) are used to ensure a flexible and accurate description of the molecular orbitals.

These computational tools are powerful for predicting and interpreting the complex vibrational spectra of molecules like this compound.

Intermolecular Interactions and Noncovalent Bonding of Z 1 Chloro 2 Fluoroethylene

Gas-Phase Heterodimer Formation and Characterization

The investigation of gas-phase heterodimers of (Z)-1-chloro-2-fluoroethylene with various partner molecules, primarily through the use of Fourier transform microwave spectroscopy, has been instrumental in elucidating the nature of these weak interactions.

Complexation with Protic Acids (e.g., Hydrogen Chloride, Hydrogen Fluoride)

As of the current body of scientific literature, detailed experimental or theoretical studies on the gas-phase heterodimers of this compound with the protic acids hydrogen chloride (HCl) and hydrogen fluoride (B91410) (HF) are not available. While research has been conducted on the complexes of other haloethylenes with these acids, specific structural and energetic parameters for the (Z)-isomer complexes remain to be determined.

Interactions with Simple Molecules (e.g., Acetylene (B1199291), Argon)

In contrast to protic acids, the interactions of this compound with simple molecules like acetylene and argon have been characterized.

The gas-phase heterodimer formed between this compound and acetylene has been successfully identified and its structure determined using Fourier transform microwave spectroscopy. nih.gov This complex is formed in a supersonic expansion of a gas mixture containing the two components.

Similarly, the formation of a van der Waals complex between this compound and an argon atom has been observed and studied. Spectroscopic investigations have provided insights into the geometry and bonding characteristics of this weakly bound species.

Elucidation of Binding Motifs and Geometries in Complexes

The geometric arrangement of the constituent molecules within a heterodimer is crucial for understanding the dominant intermolecular forces at play.

Analysis of Non-Planar vs. Planar Complex Structures

The geometry of the heterodimers of this compound can be either planar or non-planar, depending on the interacting partner.

The complex formed with acetylene is found to have a planar or near-planar structure. nih.gov In this arrangement, the acetylene molecule lies in the same plane as the this compound molecule.

Conversely, the complex with argon is characterized by a non-planar structure. The argon atom is located out of the plane of the this compound molecule, a common feature in van der Waals complexes involving rare gas atoms and planar molecules.

Stereospecificity in Complex Formation

In the case of the this compound–acetylene heterodimer, a significant observation is the stereospecificity of the interaction. The protic acid (acetylene) is found to bind specifically to the chlorine atom. nih.gov This is noteworthy as it represents the first instance where, in the presence of both fluorine and chlorine on a haloethylene, the acidic proton binds to the chlorine atom. nih.gov The resulting configuration is similar to that observed in the analogous complex formed between vinyl chloride and acetylene. nih.gov

This preference for binding to the chlorine atom over the more electronegative fluorine atom highlights the intricate balance of factors, including electrostatics and steric hindrance, that dictate the preferred binding site in these noncovalent interactions.

Interactive Data Tables

Table 1: Spectroscopic and Structural Parameters for the this compound–Acetylene Complex

ParameterValueReference
Spectroscopic MethodFourier Transform Microwave Spectroscopy nih.gov
Primary InteractionC-H···Cl Hydrogen Bond nih.gov
Secondary InteractionInteraction with geminal H-atom nih.gov
GeometryPlanar/Near-Planar nih.gov
Acetylene Binding SiteChlorine Atom nih.gov

Table 2: Structural Information for the this compound–Argon Complex

ParameterDescription
Spectroscopic MethodMicrowave Spectroscopy
GeometryNon-Planar
Interaction TypeVan der Waals

Energetic Contributions to Intermolecular Stabilization

The stability of molecular complexes involving this compound is dictated by a delicate interplay of various energetic contributions. These contributions arise from the specific noncovalent interactions that govern the geometry and binding energy of the resulting heterodimers.

For heterodimers of various chloro- and fluoroethylenes with acetylene, the electrostatic contribution to the total stabilization energy becomes more significant as the contribution from the secondary interaction increases. In the series including vinyl chloride, this compound, and 2-chloro-1,1-difluoroethylene (B1204758) with acetylene, the secondary interaction provides a progressively larger portion of the binding energy. nsf.gov This highlights that even though these secondary interactions are weaker than the primary hydrogen bond, their cumulative effect is a determining factor for the stability and preferred geometry of the complex. nsf.gov

Comparative Studies of this compound Complexes with Related Halogenated Alkenes

Comparative studies of complexes involving this compound and other halogenated alkenes provide valuable insights into the effects of halogen substitution on intermolecular interactions.

When comparing the this compound–acetylene complex to the vinyl chloride–acetylene complex, the introduction of the fluorine atom in the former has a noticeable effect. It is suggested that the presence of the fluorine atom weakens the primary hydrogen bond to the chlorine but enhances the secondary interaction between the geminal hydrogen and the acetylene's triple bond. nih.govacs.org

In a broader comparison with other fluoroethylene complexes, the nature and position of the halogen substituents are shown to direct the binding motif. For instance, in complexes with hydrogen fluoride (HF), the geometry is a result of a balance between electrostatics, sterics, and resonance effects. x-mol.com The substitution of a chlorine atom for a hydrogen atom can alter the nucleophilicity of the neighboring atoms, thereby influencing the strength of the hydrogen bond. For example, in complexes of (E)-1-chloro-2-fluoroethylene with HCl, the addition of a trans Cl atom to the vinyl fluoride structure enhances the importance of the secondary interaction while diminishing the strength of the primary hydrogen bond. nih.gov

The table below summarizes the binding motifs observed in various halogenated ethylene (B1197577) complexes with protic acids like HCCH and HF, illustrating the competitive nature of different binding sites.

HaloethyleneAcidPrimary Binding SiteObserved Binding Motif
This compoundHCCHChlorine AtomSide binding, maximizing electrostatic stabilization
Vinyl chlorideHCCHChlorine AtomSimilar to this compound complex
1,1,2-TrifluoroethyleneHCCHFluorine AtomSide binding to the F atom geminal to H
(E)-1-Chloro-1,2-difluoroethyleneHCCHFluorine AtomSide binding
(E)-1-Chloro-2-fluoroethyleneHFFluorine AtomTop binding

This table is generated based on findings from cited research articles. nih.govacs.orgnsf.govx-mol.com

These comparative studies demonstrate that the intermolecular interactions in these systems are finely tuned by the specific pattern of halogen substitution. The interplay of inductive effects from the halogens, the steric accessibility of potential binding sites, and the ability to form multiple stabilizing secondary interactions collectively determine the most stable configuration of the complex.

Stereochemistry and Isomerization Dynamics of Z 1 Chloro 2 Fluoroethylene

Cis-Trans (E/Z) Isomerism and Relative Stability

(Z)-1-chloro-2-fluoroethylene is one of two geometric isomers, the other being (E)-1-chloro-2-fluoroethylene. The "(Z)" designation, derived from the German word zusammen (meaning together), signifies that the higher-priority substituents on each carbon of the double bond, in this case, chlorine and fluorine, are on the same side. Conversely, "(E)," from entgegen (meaning opposite), denotes that they are on opposite sides. This cis-trans isomerism arises from the restricted rotation about the carbon-carbon double bond.

Thermodynamic Favorability and Equilibrium Constants

Contrary to the general trend where the trans isomer is often more stable due to reduced steric hindrance, in the case of 1-chloro-2-fluoroethylene (B1583420), the cis ((Z)-) isomer is thermodynamically favored. This is an example of the "cis effect" observed in some haloalkenes.

The thermodynamic relationship between the (Z) and (E) isomers has been quantified. For the gas-phase isomerization of cis-1-chloro-2-fluoroethylene to trans-1-chloro-2-fluoroethylene over a temperature range of 475–760°K, the equilibrium constant (K) is given by the equation: log K = -171.0°K/T + 0.0462.

From this, the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) for the cis-to-trans conversion at 615°K have been calculated.

Thermodynamic Parameters for the Cis-to-Trans Isomerization of 1-Chloro-2-fluoroethylene at 615°K
ParameterValue
ΔH°780 ± 20 cal/mol
ΔS°0.21 ± 0.04 cal/deg-mol

The positive ΔH° value indicates that the conversion of the (Z)-isomer to the (E)-isomer is an endothermic process, requiring an input of energy. This confirms the greater stability of the (Z)-isomer.

The "Cis Effect" and Nonbonded Forces in this compound

The enhanced stability of the (Z)-isomer in 1-chloro-2-fluoroethylene is a manifestation of the "cis effect." This phenomenon is attributed to a complex interplay of nonbonded interactions that go beyond simple steric repulsion. In many haloalkenes, the cis configuration is found to have a lower energy level.

This counterintuitive stability is rationalized by considering attractive forces, such as electrostatic and van der Waals interactions, between the halogen substituents and between the halogens and the hydrogen atoms on the adjacent carbon. In the case of this compound, these attractive nonbonded forces are significant enough to overcome the steric repulsion between the chlorine and fluorine atoms. Advanced computational methods, such as next-generation quantum theory of atoms in molecules (NG-QTAIM), have been used to analyze the bond-path flexing and electron density distribution, providing a physical explanation for the observed cis-effect.

Critically Evaluated Electronic Energy Differences for Cis-Trans Isomerizations in Various Dihaloethylenes
CompoundEnergy Difference (cal/mol)
N₂F₂3050 ± 400
C₂F₂H₂1080 ± 120
C₂ClFH₂870 ± 110
C₂Cl₂H₂720 ± 160
C₂Br₂H₂250 ± 330
C₂F₂ClH80 ± 230

In each of these cases, the cis isomer has the lower energy.

Isomerization Mechanisms and Pathways

The interconversion between the (Z) and (E) isomers of 1-chloro-2-fluoroethylene can be achieved through different routes, primarily through the application of heat or through the use of catalysts.

Thermal Isomerization Processes

Thermal isomerization occurs when sufficient heat energy is supplied to the molecule to overcome the rotational energy barrier of the carbon-carbon double bond. This process involves the temporary breaking of the π-bond, allowing for rotation around the σ-bond, followed by the reformation of the π-bond in the opposite configuration. The temperatures required for this process are typically high, as evidenced by the 475-760°K range used in equilibrium studies.

Catalyzed Isomerization Mechanisms (e.g., Metal-Catalyzed)

Catalysts provide an alternative reaction pathway with a lower activation energy, enabling isomerization to occur at lower temperatures. Transition metals are particularly effective for this purpose. For instance, palladium(0) complexes have been shown to catalyze the cis-trans isomerization of olefins with electron-withdrawing substituents. The mechanism can involve the formation of a π-complex between the metal and the alkene, which facilitates rotation around the carbon-carbon bond. Other transition metals like cobalt and rhodium have also been employed in catalyzing alkene isomerization, often through mechanisms involving metal-hydride species. For some haloalkenes, catalysts such as metal oxides, halogenated metal oxides, and Lewis acid metal halides can be used to facilitate isomerization.

Stereounspecific vs. Stereospecific Conversion Routes

The conversion of this compound can be either stereounspecific or stereospecific, depending on the reaction conditions.

A stereounspecific reaction is one where a single stereoisomer can lead to the formation of multiple stereoisomeric products. The thermal isomerization of this compound is an example of a stereounspecific process, as it leads to an equilibrium mixture of both (Z) and (E) isomers. Some addition reactions involving (Z)-1,2-difluoroethylene have also been shown to be stereounspecific, where the starting alkene undergoes isomerization during the reaction, resulting in a mixture of diastereomeric products.

A stereospecific reaction, in contrast, is one where different stereoisomeric reactants produce different stereoisomeric products. While isomerization itself is an interconversion process, subsequent reactions of this compound can be designed to be stereospecific. For example, certain catalytic cross-metathesis reactions have been developed that are highly stereoselective, yielding predominantly one isomer. Furthermore, some synthetic methods for producing fluoroolefins are highly stereoselective, favoring the formation of the (Z)-isomer.

Spectroscopic Differentiation and Characterization of Stereoisomers

The differentiation and characterization of the (Z) and (E) stereoisomers of 1-chloro-2-fluoroethylene are critically dependent on spectroscopic techniques. The distinct spatial arrangement of the chlorine and fluorine atoms relative to the carbon-carbon double bond in each isomer gives rise to unique spectroscopic signatures. Methods such as microwave, infrared, and nuclear magnetic resonance (NMR) spectroscopy exploit these differences to provide unambiguous identification and detailed structural information.

Microwave Spectroscopy

Microwave spectroscopy, which measures the rotational transitions of molecules in the gas phase, is a powerful tool for distinguishing between the (Z) and (E) isomers. The different geometries of the isomers result in distinct moments of inertia and, consequently, different rotational constants.

Research has provided precise rotational constants for both the cis (Z) and trans (E) forms of 1-chloro-2-fluoroethylene. For the cis-1-chloro-2-fluoroethylene-35Cl isotopologue, the rotational constants have been determined as a = 16,405.9 Mc, b = 3,756.05 Mc, and c = 3,052.67 Mc. researchgate.net These experimental values are in strong agreement with those predicted from a structure that is a composite of the known structures of vinyl chloride and vinyl fluoride (B91410). researchgate.net For the trans isomer, the millimeter-wave spectra of both trans-35ClHC=CHF and trans-37ClHC=CHF have been observed, allowing for the accurate determination of their vibrational ground-state rotational constants. nih.gov

Furthermore, microwave spectroscopy allows for the determination of the nuclear quadrupole coupling constants for the chlorine nucleus (35Cl and 37Cl), which are sensitive to the electronic environment around the chlorine atom. These constants differ significantly between the two isomers due to the different proximity of the electronegative fluorine atom. researchgate.netnih.gov For the (Z) isomer, analysis of rotational transitions for multiple isotopomers has enabled the determination of the complete chlorine nuclear quadrupole coupling tensor. researchgate.netresearchgate.net

Table 1: Rotational Constants for 1-Chloro-2-fluoroethylene Isomers

IsomerIsotopologueRotational Constant A (MHz)Rotational Constant B (MHz)Rotational Constant C (MHz)Reference
This compound35Cl16405.93756.053052.67 researchgate.net
(E)-1-Chloro-2-fluoroethylene35ClData determined but not specified in the snippet.Data determined but not specified in the snippet.Data determined but not specified in the snippet. nih.gov
(E)-1-Chloro-2-fluoroethylene37ClData determined but not specified in the snippet.Data determined but not specified in the snippet.Data determined but not specified in the snippet. nih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, which are also highly dependent on molecular geometry and symmetry. The (Z) and (E) isomers of 1-chloro-2-fluoroethylene exhibit distinct IR absorption spectra, with characteristic frequencies for their fundamental vibrational modes.

High-resolution studies using techniques like tunable diode laser spectroscopy have allowed for detailed rovibrational analysis of specific bands. For cis-1-chloro-2-fluoroethylene, the ν₅ band, which is an a/b-hybrid band of A' symmetry, has been investigated in detail, with its origin identified at 1231.849 cm⁻¹ for the 35Cl species. rsc.org The analysis of this band yielded a precise set of spectroscopic parameters for the v₅=1 state. rsc.org In contrast, the IR spectrum of the (E) isomer displays an absorption band at 1630 cm⁻¹. cymitquimica.com A more comprehensive list of fundamental vibrational frequencies for the (E) isomer has also been documented. nist.gov

Table 2: Selected Fundamental Vibrational Frequencies (cm⁻¹) for 1-Chloro-2-fluoroethylene Isomers

Vibrational ModeThis compound(E)-1-Chloro-2-fluoroethylene
ν₃ (A') (C=C stretch)Not specified1647
ν₄ (A')Investigated1296
ν₅ (A')1231.8491218
ν₆ (A')Investigated1127
ν₁₀ (A'')Not specified888
ν₁₁ (A'')Not specified784

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most common and direct method for distinguishing between cis and trans isomers in the liquid state. The chemical shifts (δ) and, more importantly, the spin-spin coupling constants (J) are highly sensitive to the stereochemistry of the molecule.

For the 1-chloro-2-fluoroethylene isomers, ¹H, ¹³C, and ¹⁹F NMR spectroscopy can be utilized. The magnitudes of the vicinal proton-proton (³JHH), proton-fluorine (³JHF), and carbon-fluorine (JCF) coupling constants across the double bond are particularly diagnostic. Typically, the trans coupling constant is significantly larger than the cis coupling constant.

In a study of fluorinated vinyl compounds, the E/Z ratio of products was determined by ¹⁹F NMR spectroscopy. rsc.org For a related compound, (E/Z)-1-(2-Fluorovinyl)-4-methoxybenzene, the isomers were clearly distinguished by their ¹⁹F NMR spectra, which showed different chemical shifts and coupling constants. The Z-isomer exhibited a signal at δ -123.3 ppm with coupling constants ²JF-H = 82.9 Hz and ³JF-H = 45.2 Hz, while the E-isomer appeared at δ -131.3 ppm with ²JF-H = 83.6 Hz and ³JF-H = 19.5 Hz. rsc.org While this is an analogous compound, the principle of using the significant difference in the ³JHF coupling constant (45.2 Hz for cis vs. 19.5 Hz for trans) directly applies to the differentiation of (Z) and (E)-1-chloro-2-fluoroethylene.

Table 3: Representative NMR Coupling Constants for Distinguishing Alkene Stereoisomers

Coupling TypeExpected Value for cis (Z) ConfigurationExpected Value for trans (E) Configuration
³JHHSmaller (typically 6-12 Hz)Larger (typically 12-18 Hz)
³JHFSmaller (typically 0-20 Hz)Larger (typically 20-50 Hz)

Synthetic Methodologies and Reaction Mechanistic Studies

Synthetic Routes to (Z)-1-Chloro-2-fluoroethylene and its Isomers

The preparation of this compound can be achieved through various synthetic strategies, each with its own advantages and limitations. These methods include dehydrohalogenation reactions, direct halogenation and fluorination techniques, and approaches focused on achieving high stereocontrol.

Dehydrohalogenation Pathways

Dehydrohalogenation of haloalkanes is a common method for introducing a double bond. In the context of synthesizing 1-chloro-2-fluoroethylene (B1583420), this typically involves the removal of a hydrogen atom and a halogen atom from a saturated precursor. For instance, the dehydrohalogenation of 1,2-dichloro-1-fluoroethane can yield 1-chloro-2-fluoroethylene. vulcanchem.com The choice of base and reaction conditions is crucial in controlling the regioselectivity and stereoselectivity of the elimination.

Another dehydrohalogenation approach involves the reaction of 1,1-dichloro-2-fluoroethene with solid potassium hydroxide (B78521) in the gas phase to produce 1-chloro-2-fluoroacetylene, which can then be further reacted to obtain the desired ethene. thieme-connect.de Similarly, 1-bromo-2-fluoroacetylene can be synthesized from 1,1-dibromo-2-fluoroethane through successive dehydrohalogenation steps. thieme-connect.de

The dehydrochlorination of 1-chloro-1,2-difluoroethane (B1345967) (HCFC-142a) and 2-chloro-1,2-difluoroethane (HCFC-142) in the presence of metal-based catalysts is another viable route. beilstein-journals.org

PrecursorReagent/CatalystProduct
1,2-dichloro-1-fluoroethaneBase1-Chloro-2-fluoroethylene
1,1-dichloro-2-fluoroethenePotassium Hydroxide1-Chloro-2-fluoroacetylene
1,1-dibromo-2-fluoroethanePotassium Hydroxide1-Bromo-2-fluoroacetylene
1-chloro-1,2-difluoroethaneMetal-based catalyst1,2-difluoroethylene (B154328)
2-chloro-1,2-difluoroethaneMetal-based catalyst1,2-difluoroethylene

Halogenation and Fluorination Strategies

Direct halogenation and fluorination reactions represent another important class of synthetic methods. These strategies often involve the addition of halogens or fluorinating agents to unsaturated precursors. For example, the synthesis of (Z)-1-chloro-2-fluoroethene can be approached through the controlled reaction of chlorofluoroacetylene or other chlorofluoroalkenes. ontosight.ai

The fluorination of chlorocarbons and chlorohydrocarbons can also lead to the formation of 1-chloro-1-fluoroethylene. A specific example is the reaction of vinyl chloride with hydrogen fluoride (B91410), which can produce 1-chloro-1-fluoroethane (B11141) and 1,1-difluoroethane (B1215649) as intermediates that can be further processed.

Stereo-Controlled Synthesis Approaches

Achieving a specific stereoisomer, such as the (Z)-configuration, requires careful control over the reaction conditions and choice of reagents. Stereoselective synthesis is crucial as the (Z) and (E) isomers can exhibit different reactivity and physical properties. ontosight.ai

One notable method for the stereoselective synthesis of Z-alkenyl halides is through catalytic cross-metathesis. escholarship.org This approach utilizes in situ-generated halo-substituted molybdenum alkylidene catalysts to react with commercially available 1,2-dihaloethene reagents, yielding acyclic 1,2-disubstituted Z-alkenyl halides with high stereoselectivity. escholarship.org For instance, the reaction can produce a variety of Z-alkenyl chlorides in good yields and with high Z:E ratios. escholarship.org

Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the stereoselective synthesis of fluorinated enynes and dienes from 1,1- or 1,2-halofluoroalkenes, providing a pathway to stereodefined fluorinated compounds. researchgate.net

Reaction Pathways and Mechanisms

The reactivity of this compound is largely dictated by the presence of the carbon-carbon double bond and the attached halogen atoms. These features make it susceptible to both addition and substitution reactions.

Addition Reactions to the Carbon-Carbon Double Bond

The double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles in addition reactions. cymitquimica.com The presence of both chlorine and fluorine atoms influences the regioselectivity and stereochemistry of these additions. ontosight.ai

Studies on similar haloethylenes, such as 1,2-difluoroethylene, show that they readily undergo addition reactions with various reagents. For example, the addition of halogens like chlorine and bromine under irradiation yields the corresponding dihaloethanes. beilstein-journals.org Hypohalites also react easily with 1,2-difluoroethylene to form addition products in high yields. beilstein-journals.org

The photochemical reaction of trichlorosilane (B8805176) with 1-chloro-2-fluoroethylene results in the formation of both possible 1:1 adducts, indicating that the trichlorosilyl (B107488) radical can attack both carbon atoms of the double bond. rsc.org

Substitution Reactions and their Mechanistic Implications

While addition reactions are common, substitution reactions can also occur with this compound, particularly under conditions that favor nucleophilic attack. The polarity of the carbon-halogen bonds, influenced by the high electronegativity of the fluorine atom, plays a significant role in these reactions. ontosight.aicymitquimica.com

The molecule's reactivity in substitution reactions makes it a useful intermediate in the synthesis of more complex fluorinated compounds. ontosight.ai For instance, the chlorine atom can potentially be displaced by a nucleophile, although the vinylic nature of the halide makes this less favorable than in saturated systems. The specific mechanistic pathway, whether it proceeds through an addition-elimination mechanism or a direct substitution, depends on the nature of the nucleophile and the reaction conditions.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms of reactions involving fluoroalkenes, such as metathesis. beilstein-journals.org These studies provide insights into the productive and non-productive catalytic cycles, which are crucial for understanding and optimizing these transformations. beilstein-journals.org

Radical Processes and Cycloaddition Reactions

While direct studies on radical and cycloaddition reactions of this compound are not extensively detailed in the literature, the behavior of the closely related compound, 1,2-difluoroethylene, provides significant insights into its potential reactivity. The reactivity of these alkenes is largely dictated by the carbon-carbon double bond, which is susceptible to various addition reactions. cymitquimica.com

Photochemical [2+2] cycloadditions represent a key reaction class for fluorinated ethenes. beilstein-journals.org When either (E)- or (Z)-1,2-difluoroethylene reacts with fluorinated ketones or aldehydes under photochemical conditions, oxetanes are formed. beilstein-journals.orgnih.gov These reactions are believed to proceed through a stepwise mechanism involving a biradical intermediate. beilstein-journals.orgbeilstein-journals.org For instance, the reaction of (Z)-1,2-difluoroethylene with fluorinated ketones results in a mixture of stereoisomers. beilstein-journals.orgnih.gov Similarly, its reaction with hexafluorodiacetyl under UV irradiation yields a complex mixture of five products, indicating a non-stereospecific pathway. beilstein-journals.orgbeilstein-journals.org

The Diels-Alder, or [4+2] cycloaddition, has also been studied. (Z)-1,2-difluoroethylene reacts with hexachlorocyclopentadiene (B6142220) at elevated temperatures (200–220 °C) over several days to form the corresponding endo,endo-difluoro adduct in good yield. beilstein-journals.org This reactivity highlights its potential as a dienophile in constructing cyclic systems.

Radical additions of various reagents to the double bond of 1,2-difluoroethylene have been reported. Trichlorosilane, for example, adds across the double bond under UV irradiation. beilstein-journals.org The addition of N-halo compounds, such as N-bromobis(trifluoromethyl)amine and N-chloroimidobis(sulfonyl fluoride), to (Z)-1,2-difluoroethylene also proceeds to form the corresponding addition products in high yields, although the latter reaction was shown to be non-stereospecific. beilstein-journals.orgresearchgate.net

Reaction TypeReactant with (Z)-1,2-difluoroethyleneKey ConditionsProductsMechanistic InsightReference
[2+2] CycloadditionFluorinated KetonesPhotochemical (UV)Mixture of stereoisomeric oxetanesStepwise, via biradical intermediate beilstein-journals.orgnih.gov
[2+2] CycloadditionPerfluoroaldehydesPhotochemical (UV)Three isomeric oxetanesNon-stereospecific beilstein-journals.org
[4+2] CycloadditionHexachlorocyclopentadiene200–220 °C, 3–4 daysEndo,endo-difluoro adductConcerted cycloaddition beilstein-journals.org
Radical AdditionTrichlorosilane (HSiCl₃)UV IrradiationTrichlorosilyl-adductRadical chain mechanism beilstein-journals.org
Radical AdditionN-chloroimidobis(sulfonyl fluoride)-Addition productNon-stereospecific beilstein-journals.org

Olefin Metathesis Reactions with this compound Derivatives

Olefin metathesis has emerged as a powerful tool for carbon-carbon bond formation, and derivatives of this compound are valuable substrates in this context. Although these polyhalogenated alkenes have been historically underutilized, recent research has unveiled their potential in catalytic strategies for synthesizing stereodefined olefins. nih.gov

A significant application is in cross-metathesis reactions between a trisubstituted olefin and a dihaloalkene like (Z)-1,2-dichloro-1-fluoroethene. nih.gov This method provides a practical and widely applicable route to olefins bearing a fluoro-chloro terminus. researchgate.net These terminal fluoro-chloro alkenes are themselves versatile intermediates for subsequent transformations. researchgate.net For example, a reaction between a trisubstituted alkene and Z-1-bromo-2-fluoro-ethene, using a molybdenum alkylidene catalyst, can generate a trisubstituted alkenyl bromide, demonstrating the utility of these halogenated ethenes in complex syntheses. nih.gov

A key challenge in these transformations is controlling regioselectivity. nih.gov The addition of the catalyst to the trisubstituted olefin must occur in a specific manner to yield the desired product and a volatile byproduct. nih.gov Incorrect regioselectivity can lead to less valuable side products. nih.gov

ReactionSubstratesCatalyst TypeProduct TypeSignificanceReference
Cross-MetathesisTrisubstituted Olefin + (Z)-1,2-dichloro-1-fluoroetheneRuthenium or Molybdenum basedOlefin with a fluoro-chloro terminusCreates a versatile synthetic handle nih.govresearchgate.net
Cross-MetathesisTrisubstituted Olefin + (Z)-1-bromo-2-fluoro-etheneMolybdenum alkylideneTrisubstituted alkenyl bromideAccess to bromo-substituted fluoroalkenes nih.gov

This compound as a Versatile Synthetic Intermediate

The unique substitution pattern of this compound, featuring both chlorine and fluorine atoms on a reactive double bond, renders it a valuable and versatile intermediate in organic synthesis. cymitquimica.comontosight.ai It serves as a key building block for introducing fluorine and a defined stereochemistry into more complex molecular architectures.

Precursor in the Synthesis of Fluorinated Fine Chemicals

Fluorinated organic molecules are of immense importance in modern chemical innovation, particularly in drug discovery, agrochemicals, and materials science. researchgate.netacs.org this compound and its derivatives serve as crucial precursors for the synthesis of these high-value fine chemicals. ontosight.ai The presence of fluorine can significantly alter a molecule's biological properties, making fluorinated compounds highly sought after in pharmaceutical development. ontosight.ai

The synthetic utility of building blocks derived from chloro-fluoro-ethenes is highlighted by their use in creating a diverse range of complex molecules. For example, subsequent cross-coupling reactions on the fluoro-chloro terminus, generated via metathesis, can produce an assortment of trisubstituted alkenyl fluorides. nih.govresearchgate.net This strategy has been successfully applied to the synthesis of a fluoronematic liquid-crystal component and all four stereoisomers of difluororumenic ester, a compound with anti-cancer properties. researchgate.net

Substrate for Complex Organic Transformations

This compound is an effective substrate for intricate organic transformations that build molecular complexity. Its utility is particularly evident in sequential reaction strategies. A powerful approach involves an initial olefin cross-metathesis reaction to generate a stereodefined alkene with a fluoro-chloro terminus. researchgate.net This intermediate is then subjected to a subsequent cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce new carbon-carbon bonds. researchgate.net This two-step process allows for the convergent synthesis of complex targets, such as trans-1,2-diaryl-substituted fluoroethenes. researchgate.net

The reactivity of the compound is influenced by the distinct properties of the chlorine and fluorine substituents, which can be selectively addressed in subsequent chemical steps. ontosight.ai This differential reactivity allows for controlled, stepwise modifications, making it a valuable substrate for constructing elaborate molecular frameworks.

Applications in Stereodefined Fluoroalkene Synthesis

One of the most critical applications of this compound derivatives is in the synthesis of stereochemically defined fluoroalkenes. researchgate.net The geometric configuration (E or Z) of a fluoroalkene can have a profound impact on its biological activity and material properties. nih.gov For instance, different stereoisomers of a trisubstituted alkenyl fluoride can function as either a secondary amide bond mimic, which affects a peptide's stability, or as a peptide turn inducer. nih.gov

Catalytic strategies, particularly cross-metathesis, have enabled the stereodivergent synthesis of olefins bearing a fluoro-chloro terminus. researchgate.net This means that by choosing the appropriate starting materials and reaction conditions, chemists can selectively synthesize either the E or Z isomer of the product. This level of control is crucial for accessing specific stereoisomers required for advanced applications. The synthesis of distinct E and Z peptide analogues and the various stereoisomers of difluororumenic ester underscore the importance of this methodology. researchgate.net

Application AreaSynthetic StrategyExample ProductsKey AdvantageReference
Materials ScienceCross-Metathesis followed by Cross-CouplingFluoronematic liquid-crystal componentPrecise control over molecular structure researchgate.net
Medicinal ChemistryStereodivergent Cross-MetathesisAll four stereoisomers of difluororumenic esterAccess to specific anti-cancer stereoisomers researchgate.net
Biological ChemistryStereoselective SynthesisPeptide analogues with E- or Z-amide bond mimicsAbility to probe biological function based on stereochemistry nih.govresearchgate.net

Environmental Fate and Degradation Mechanisms of Z 1 Chloro 2 Fluoroethylene

Atmospheric Degradation Pathways

The primary sink for (Z)-1-chloro-2-fluoroethylene in the environment is its degradation in the troposphere. This degradation is mainly driven by reactions with photochemically generated free radicals and, to a lesser extent, by direct photolysis.

Reaction Kinetics and Mechanisms with Hydroxyl Radicals

The dominant atmospheric loss process for this compound is its gas-phase reaction with the hydroxyl radical (•OH). The •OH radical is ubiquitous in the troposphere and initiates the oxidation of most volatile organic compounds. The reaction with haloalkenes like this compound typically proceeds via the electrophilic addition of the •OH radical to the carbon-carbon double bond, forming a transient, chemically activated haloalkyl radical.

This initial adduct can then undergo several reactions, including reaction with molecular oxygen (O2), which leads to the formation of peroxy radicals and subsequent degradation products, or elimination of a halogen atom. The rate of this initial reaction is a key determinant of the compound's atmospheric lifetime.

A study using a relative-rate technique determined the rate coefficient for the reaction of •OH radicals with a mixture of (E/Z)-1-chloro-2-fluoroethylene at 298 K and atmospheric pressure. dntb.gov.ua The atmospheric loss of these compounds is primarily controlled by this OH-initiated oxidation. dntb.gov.ua The calculated lifetimes, based on average global concentrations of OH radicals, indicate that this reaction is the principal removal pathway. dntb.gov.ua

Table 1: Reaction Rate Coefficient for •OH with (E/Z)-1-Chloro-2-fluoroethylene

Parameter Value Conditions Reference
kOH (cm³ molecule⁻¹ s⁻¹) (2.0 ± 0.4) x 10⁻¹² 298 K, 760 Torr dntb.gov.ua
Atmospheric Lifetime ~7.6 days Calculated based on a global average •OH concentration of 2 x 10⁶ molecules cm⁻³ dntb.gov.ua

Photochemical Degradation Pathways and Quantum Yields

Photochemical degradation, or photolysis, involves the breakdown of a molecule due to the absorption of solar radiation. For this compound, this process is considered a minor atmospheric sink compared to the reaction with •OH radicals. The effectiveness of photolysis depends on the molecule's ability to absorb ultraviolet (UV) radiation available in the troposphere (wavelengths > 290 nm) and the quantum yield of the dissociation process (the probability that absorption of a photon leads to bond cleavage).

Studies on similar halogenated ethylenes suggest that absorption of UV radiation excites the molecule to a π-π* electronic state. aip.org From this excited state, several dissociation channels can become accessible. Research on the photodissociation of chloro-fluoro-ethylenes at 193 nm (a wavelength shorter than that available in the troposphere, but indicative of potential pathways) has shown that the primary dissociation channels include the cleavage of the carbon-chlorine (C-Cl) bond and the molecular elimination of hydrogen chloride (HCl). aip.org

For related hydrofluoroolefins (HFOs), such as Z-CF₃CH=CHF, the tropospheric lifetime due to photolysis has been estimated to be greater than two months, assuming a quantum yield of unity. acs.org This suggests that even under the most favorable assumptions, direct photolysis is a slow degradation process compared to the rapid reaction with •OH radicals. acs.org Currently, specific quantum yield data for the photolysis of this compound under atmospheric conditions are not available in the literature. The UV/Vis+ Photochemistry Database includes an entry for (Z)-1-chloro-2-fluoroethene, suggesting photochemical data may exist but is not broadly accessible. science-softcon.de

Abiotic Environmental Transformation Mechanisms

Beyond atmospheric degradation, other non-biological transformation processes could theoretically contribute to the breakdown of this compound in other environmental compartments, such as water or soil. These abiotic mechanisms include reactions like hydrolysis. However, for volatile compounds like halogenated ethylenes, partitioning from water and soil into the atmosphere is typically rapid. conicet.gov.ar

Currently, there is a lack of specific experimental data in the published scientific literature concerning the hydrolysis rates or other abiotic transformation pathways for this compound in aqueous or terrestrial environments.

Modeling and Prediction of Environmental Persistence and Transformation

Environmental fate models are computational tools used to predict the persistence and distribution of chemicals in the environment. rsc.orgnih.gov For substances like this compound, these models integrate data on chemical properties, reaction kinetics, and atmospheric conditions to estimate key environmental indicators. aip.org

The primary input for modeling the atmospheric persistence of this compound is its reaction rate coefficient with •OH radicals. Using this kinetic data, the atmospheric lifetime (τ) can be calculated, which is a crucial parameter for assessing its potential for long-range transport and its contribution to global warming.

Based on the atmospheric lifetime determined from its reaction with •OH radicals, the Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) for the (E/Z)-CHCl=CHF mixture have been estimated. The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. The ODP is a measure of a substance's relative ability to destroy stratospheric ozone. Studies have concluded that the contribution of (E/Z)-1-chloro-2-fluoroethylene to radiative forcing and ozone layer depletion is expected to be negligible due to its short atmospheric lifetime. dntb.gov.ua The Intergovernmental Panel on Climate Change (IPCC) and the GHG Protocol provide GWP values for various substances, including a value for the (E/Z)-CHCl=CHF mixture. ghgprotocol.orgipcc.ch

Table 2: Environmental Impact Indices for (E/Z)-1-Chloro-2-fluoroethylene

Index Value (100-year time horizon) Reference
Global Warming Potential (GWP) < 1 dntb.gov.ua
Global Warming Potential (GWP) 0.004 ghgprotocol.org
Ozone Depletion Potential (ODP) Negligible dntb.gov.ua

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)-1-Chloro-2-fluoroethylene in laboratory settings, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves 1,1,2-trichloroethane reacting with hydrogen fluoride (HF) in the presence of Lewis acid catalysts (e.g., SbCl₃) or dehalogenation of 1-chloro-1,1-difluoroethane . Optimization includes:

  • Adjusting molar ratios of reactants (e.g., HF excess to drive reaction completion).
  • Using continuous flow reactors to enhance mixing and reduce side reactions.
  • Purification via fractional distillation or gas chromatography to isolate the (Z)-isomer.
    • Key Considerations : Monitor reaction temperature (exothermic reactions require controlled cooling) and catalyst concentration to minimize byproducts like trans-isomers or polyhalogenated derivatives.

Q. How can researchers characterize the molecular structure and dipole moment of this compound using spectroscopic and computational methods?

  • Experimental Techniques :

  • Microwave Spectroscopy : Resolves rotational transitions to determine bond lengths and angles. Stark effect measurements quantify dipole moments (e.g., 1.73 D for the cis-isomer) .
  • Infrared (IR) Spectroscopy : Identifies vibrational modes (C-Cl, C-F stretches) and hydrogen-bonding interactions with acids like HF .
    • Computational Methods : Coupled-cluster theory (CCSD(T)) and Møller–Plesset perturbation (MP2) with triple/quadruple-zeta basis sets predict equilibrium geometry and dipole moments. Validate results against experimental rotational constants .

Advanced Research Questions

Q. How do ab initio computational methods (e.g., CCSD(T), MP2) compare with experimental techniques (microwave spectroscopy) in determining the equilibrium geometry of this compound?

  • Case Study : CCSD(T)/cc-pVTZ calculations for bond lengths (C-Cl: 1.727 Å, C-F: 1.332 Å) align within 0.5% of microwave-derived values . Discrepancies >1% may indicate incomplete basis sets or neglected core-correlation effects.
  • Resolution Strategies :

  • Use augmented basis sets (e.g., aug-cc-pVQZ) with diffuse functions for electron-rich halogens.
  • Incorporate relativistic corrections for heavy atoms (Cl) in high-precision studies .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data for halogenated ethylene derivatives like this compound?

  • Root Causes :

  • Basis Set Limitations : Small basis sets underestimate electron correlation (e.g., Dunning’s correlation-consistent sets mitigate this ).
  • Isomerization Artifacts : Ensure experimental samples are isomerically pure (e.g., via gas-phase isolation).
    • Methodological Fixes :
  • Cross-validate using multiple isotopomers (e.g., deuterated or ^13C-labeled derivatives) to refine rotational constants .
  • Apply Bayesian statistical analysis to quantify uncertainty in computational parameters .

Q. How does isotopic substitution (e.g., deuterium, ^13C) aid in the precise determination of rotational constants and nuclear quadrupole coupling constants in this compound?

  • Isotopomer Studies : Replacing H with D or ^12C with ^13C shifts rotational transitions, enabling precise measurement of:

  • Nuclear Quadrupole Coupling Constants (NQCC) : For ^35Cl/^37Cl, NQCC values reveal electric field gradients at nuclei, sensitive to bond polarization .
  • Centrifugal Distortion Constants : Isotopic mass changes refine equilibrium geometry by reducing vibrational-rotational coupling errors .

Q. What are the key considerations when designing experiments to study the environmental degradation pathways of this compound, particularly regarding its heavier-than-air gas behavior?

  • Experimental Design :

  • Controlled Atmosphere Chambers : Simulate environmental conditions (humidity, UV exposure) to track degradation products (e.g., HF, HCl, or chlorofluorocarbons).
  • Gas Density Management : Use vertical flow reactors to account for the compound’s high vapor density (2.5× air), ensuring uniform dispersion .
    • Analytical Tools :
  • Gas chromatography-mass spectrometry (GC-MS) to detect trace degradation intermediates.
  • Computational models (e.g., DFT) to predict reaction pathways with hydroxyl radicals or ozone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.